molecular formula C12H14ClN3S B2645607 4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 92696-66-7

4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No. B2645607
CAS RN: 92696-66-7
M. Wt: 267.78
InChI Key: UZZVSLCBVYKWJP-UHFFFAOYSA-N
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Description

“4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide” is a chemical compound with the linear formula C12H14ClN3S . It has a CAS number of 92696-66-7 .


Molecular Structure Analysis

The molecular weight of this compound is 267.782 . The linear formula C12H14ClN3S indicates that it contains 12 carbon atoms, 14 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one sulfur atom .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, including compounds structurally related to 4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide, have been extensively studied for their corrosion inhibition properties. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has demonstrated high efficiency in preventing corrosion of mild steel in acidic media. Such compounds are considered very effective inhibitors, with their adsorption behavior following Langmuir's adsorption isotherm, suggesting potential applications in protecting metals from corrosion in industrial settings (Lagrenée et al., 2002).

Organic Synthesis

Research on triazole derivatives also extends to their synthesis and application in organic chemistry. The preparation of n-Butyl 4-Chlorophenyl Sulfide showcases the chemical versatility of such compounds, highlighting their role in the development of new synthetic pathways for halogen and sulfur compounds. These studies contribute to the broader understanding of nucleophilic substitution reactions and their applications in synthesizing complex organic molecules (McWilliams et al., 2003).

Environmental Applications

The environmental degradation of chlorophenols, for which compounds similar to 4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide might be relevant, demonstrates the potential of triazole derivatives in environmental chemistry. For instance, the synergistic degradation of 4-chlorophenol by persulfate and oxalic acid in a heterogeneous Fenton-like system indicates the applicability of related compounds in wastewater treatment and the removal of toxic contaminants from the environment (Hadi et al., 2020).

properties

IUPAC Name

4-butyl-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c1-2-3-7-16-11(14-15-12(16)17)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZVSLCBVYKWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide

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